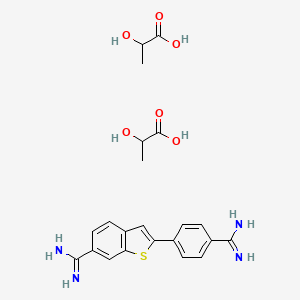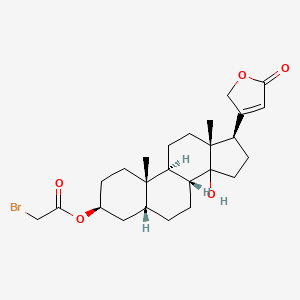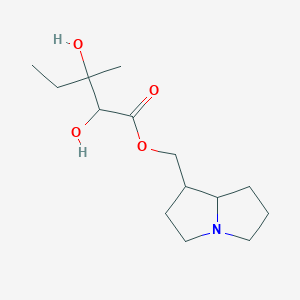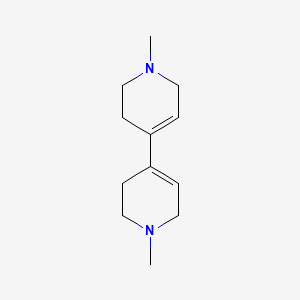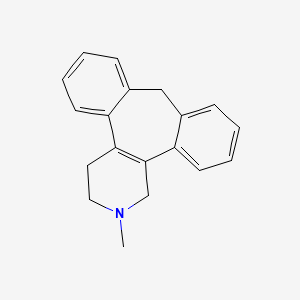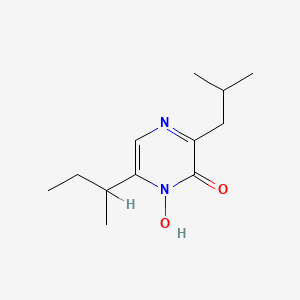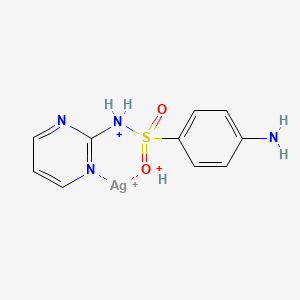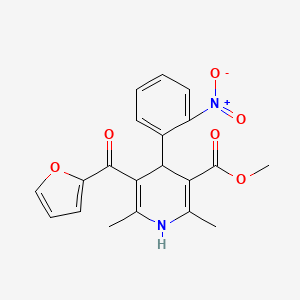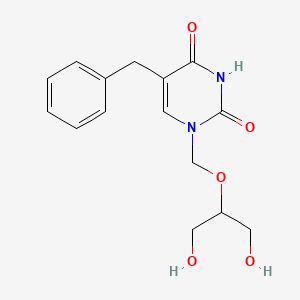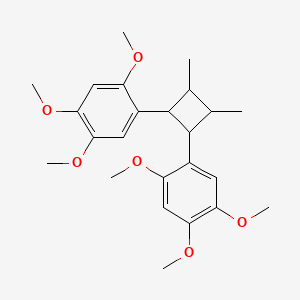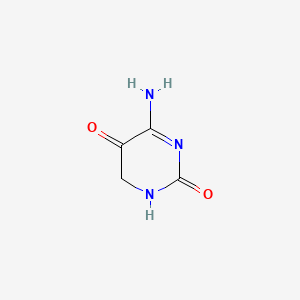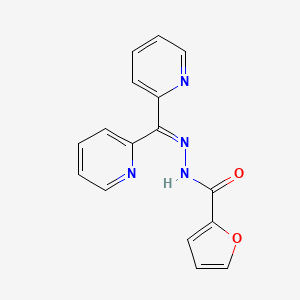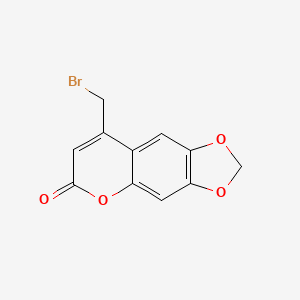
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sodium dihydridobis(2-methoxyethoxo)aluminate (SDMA) involves using it as a reducing agent in catalytic systems, particularly in the cooligomerization of propadiene with propyne. The compound is found effective in generating zerovalent nickel in these systems, showcasing its utility in complex chemical reactions (Čermák et al., 1991).
Molecular Structure Analysis
Multinuclear NMR studies of sodium alkoxohydridoaluminate compositions provide insights into the molecular structure of SDMA. These studies help refine the structure previously proposed, offering a detailed view of its molecular arrangement and the dynamics of its ionic stabilization in specific solvents (Černý et al., 1996).
Chemical Reactions and Properties
SDMA is involved in various nucleophilic substitutions, demonstrating its reactivity and versatility in forming new phosphorus-carbon bonds and its application in stereochemical substitutions in menthyl derivatives. These reactions highlight its potential in synthetic organic chemistry and the precise control it offers in stereochemical outcomes (Yamashita et al., 1983).
Physical Properties Analysis
The physical properties of SDMA and related compounds have been extensively studied through crystallography and solvothermal synthesis methods. These studies reveal the intricate lattice structures and the formation of well-ordered layers in certain aluminate complexes, providing a foundation for understanding the material's physical characteristics and its applications in material science (Li et al., 2014).
Chemical Properties Analysis
The chemical properties of SDMA, particularly its role as a reducing agent and its involvement in the activation of dihydrogen, highlight its chemical versatility and potential applications in catalysis and hydrogen storage technologies. Studies on lithium- and sodium-aluminyls, for instance, showcase the compound's ability to engage in complex chemical reactions and its potential in energy-related applications (Evans et al., 2021).
科学的研究の応用
Reducing Agent in Catalysis
Sodium dihydridobis(2-methoxyethoxo)aluminate (SDMA) has been identified as a suitable reducing agent for in-situ generation of zerovalent nickel in a catalytic system. This system is used for the cooligomerization of propadiene with propyne, where SDMA facilitates the reaction without the formation of polymers, yielding oligomers comparable to those obtained with triethylaluminium (Čermák, Soukupová, Chvalovský, Khar'kova, & Krentsel, 1991).
Stereochemistry of Nucleophilic Substitution
The compound has been used to study the stereochemistry of nucleophilic substitution reactions. Specifically, it was employed in reactions with menthyl or neomenthyl halides and sulfonates, leading to the formation of neomenthyl- and methyl-diphenylphosphine oxide in varying ratios, shedding light on the mechanisms of stereochemical substitution (Yamashita et al., 1983).
Catalytic Activity in Dehydration of Ethanol
Research has shown that commercial transition aluminas, potentially including derivatives or related compounds of sodium dihydridobis(2-methoxyethoxo)aluminate, exhibit significant catalytic activity in the dehydration of ethanol to ethylene. This study highlighted the influence of different phases and impurities on the catalytic efficiency and selectivity towards ethylene production, with specific focus on the role of sodium ions and aluminate structures in the catalytic process (Phung, Lagazzo, Crespo, Escribano, & Busca, 2014).
Synthesis of N-Trifluoroacetyl-L-daunosamine
An improved synthesis process for N-Trifluoroacetyl-L-daunosamine utilized sodium dihydrobis(2-methoxyethanolato)aluminate(1-) for the highly stereoselective reduction of the oxime. This development enhanced the efficiency and selectivity of the synthetic route, demonstrating the compound's utility in complex organic synthesis (Kimura, Matsumoto, Suzuki, & Terashima, 1986).
特性
CAS番号 |
22722-98-1 |
|---|---|
製品名 |
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) |
分子式 |
C6H16AlNaO4 |
分子量 |
202.16 g/mol |
IUPAC名 |
sodium;alumanylium;2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; |
InChIキー |
XJIQVZMZXHEYOY-UHFFFAOYSA-N |
SMILES |
COCC[O-].COCC[O-].[Na+].[AlH2+] |
正規SMILES |
COCC[O-].COCC[O-].[Na+].[AlH2+] |
その他のCAS番号 |
22722-98-1 |
ピクトグラム |
Flammable; Corrosive; Irritant |
同義語 |
dihydrobis(2-methoxyethoxy)aluminate Red-Al Vitride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



